molecular formula C12H13ClFNO4 B2523101 2-((tert-Butoxycarbonyl)amino)-4-chloro-6-fluorobenzoic acid CAS No. 2137590-71-5

2-((tert-Butoxycarbonyl)amino)-4-chloro-6-fluorobenzoic acid

Cat. No.: B2523101
CAS No.: 2137590-71-5
M. Wt: 289.69
InChI Key: ASRXOMQSEWZGPM-UHFFFAOYSA-N
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Description

2-((tert-Butoxycarbonyl)amino)-4-chloro-6-fluorobenzoic acid is an organic compound that features a benzoic acid core substituted with tert-butoxycarbonyl (Boc) protected amino group, chlorine, and fluorine atoms

Mechanism of Action

Target of Action

Compounds with similar structures, such as tert-butyloxycarbonyl-protected amino acids, have been found to interact with receptor-type tyrosine-protein phosphatase beta . This enzyme plays a crucial role in cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation .

Mode of Action

The tert-butyloxycarbonyl (boc) group is known to protect the amino group in peptide synthesis . This protection allows for selective reactions to occur on other parts of the molecule without affecting the amino group . The Boc group can be removed under acidic conditions, revealing the amino group for further reactions .

Biochemical Pathways

It’s worth noting that boc-protected amino acids are commonly used in peptide synthesis . Peptides play key roles in various biological processes, including acting as hormones, neurotransmitters, and growth factors .

Pharmacokinetics

The boc group is known to enhance the lipophilicity of compounds, which could potentially influence their absorption and distribution .

Result of Action

The removal of the boc group under acidic conditions can reveal an amino group, which can participate in further reactions . This can lead to the synthesis of complex peptides, which can have various biological effects depending on their structure .

Action Environment

The action of 2-((tert-Butoxycarbonyl)amino)-4-chloro-6-fluorobenzoic acid can be influenced by various environmental factors. For instance, the removal of the Boc group requires acidic conditions . Furthermore, the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other reactive species .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-Butoxycarbonyl)amino)-4-chloro-6-fluorobenzoic acid typically involves the protection of an amino group with a tert-butoxycarbonyl group. This can be achieved by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The reaction conditions may vary, but common methods include:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been developed for the direct introduction of the tert-butoxycarbonyl group into various organic compounds, making the process more efficient and sustainable .

Chemical Reactions Analysis

Types of Reactions

2-((tert-Butoxycarbonyl)amino)-4-chloro-6-fluorobenzoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((tert-Butoxycarbonyl)amino)-4-chloro-6-fluorobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Properties

IUPAC Name

4-chloro-2-fluoro-6-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClFNO4/c1-12(2,3)19-11(18)15-8-5-6(13)4-7(14)9(8)10(16)17/h4-5H,1-3H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASRXOMQSEWZGPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C(=CC(=C1)Cl)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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